molecular formula C12H12N2O4 B1500193 4-Hydroxy Phenobarbital-d5 CAS No. 111342-31-5

4-Hydroxy Phenobarbital-d5

Cat. No.: B1500193
CAS No.: 111342-31-5
M. Wt: 253.26 g/mol
InChI Key: IEPXMKJNWPXDBP-ZBJDZAJPSA-N
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Description

4-Hydroxy Phenobarbital-d5 is a deuterated derivative of 4-Hydroxyphenobarbital, a metabolite of the barbiturate drug phenobarbital. This compound is often used in scientific research as an internal standard in mass spectrometry due to its stable isotope labeling. The presence of deuterium atoms makes it particularly useful for tracing and quantifying the metabolic pathways of phenobarbital.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Phenobarbital-d5 typically involves the deuteration of 4-Hydroxyphenobarbital. One common method is the catalytic hydrogenation of 4-Hydroxyphenobarbital in the presence of deuterium gas. The reaction conditions often include a palladium on carbon (Pd/C) catalyst and deuterium gas under high pressure. The reaction is carried out in an appropriate solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Phenobarbital-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the barbiturate ring can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-phenobarbital-d5.

    Reduction: Formation of 4-hydroxy-5,5-dihydroxyphenobarbital-d5.

    Substitution: Formation of various substituted phenobarbital derivatives.

Scientific Research Applications

4-Hydroxy Phenobarbital-d5 is widely used in scientific research, including:

    Chemistry: As an internal standard in mass spectrometry for the quantification of phenobarbital and its metabolites.

    Biology: In metabolic studies to trace the biotransformation of phenobarbital in biological systems.

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenobarbital.

    Industry: In the development of analytical methods for drug testing and quality control.

Mechanism of Action

4-Hydroxy Phenobarbital-d5, like its non-deuterated counterpart, exerts its effects by interacting with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism is similar to that of phenobarbital, which is used as an anticonvulsant and sedative.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: The parent compound, used as an anticonvulsant and sedative.

    4-Hydroxyphenobarbital: The non-deuterated metabolite of phenobarbital.

    5-Ethyl-5-phenylbarbituric acid: Another barbiturate with similar sedative properties.

Uniqueness

4-Hydroxy Phenobarbital-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for precise quantification and tracing in metabolic studies, making it an invaluable tool in pharmacokinetic and pharmacodynamic research.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-12(7-3-5-8(15)6-4-7)9(16)13-11(18)14-10(12)17/h3-6,15H,2H2,1H3,(H2,13,14,16,17,18)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPXMKJNWPXDBP-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662020
Record name 5-(~2~H_5_)Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111342-31-5
Record name 5-(~2~H_5_)Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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